Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone CAS 1896965-77-7
Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone CAS 1896965-77-7
An In-depth Technical Guide to Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone (CAS 1896965-77-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone is a novel synthetic compound that merges two key structural motifs of high interest in contemporary drug discovery: the azetidine ring and the 3,3-difluoropiperidine moiety. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structure due to its unique ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its inherent ring strain and three-dimensional character can enhance metabolic stability, aqueous solubility, and target binding affinity.[1][2] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, highlighting its therapeutic significance.[1][3]
The incorporation of a 3,3-difluoropiperidine unit introduces gem-difluoro substitution, a strategic modification in medicinal chemistry. This functional group can significantly alter the lipophilicity, pKa, and metabolic stability of the parent molecule, often leading to improved pharmacokinetic profiles.[4] The difluorinated piperidine ring is a valuable building block for developing potent and selective therapeutic agents, with applications in treating a range of conditions from inflammatory diseases to cancer.[4][5][6] The combination of these two scaffolds in Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone suggests its potential as a versatile building block for the synthesis of new chemical entities with desirable drug-like properties.
Physicochemical Properties
While extensive experimental data for Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone is not publicly available, its key physicochemical properties can be predicted based on its structure. These properties are crucial for assessing its potential as a drug candidate, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value/Range | Significance in Drug Discovery |
| Molecular Weight | 230.24 g/mol | Falls within the "rule of five" guidelines, suggesting good potential for oral bioavailability. |
| logP | 0.5 - 1.5 | Indicates a balance between lipophilicity and hydrophilicity, which is favorable for cell membrane permeability and aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Suggests good potential for blood-brain barrier penetration, making it a candidate for CNS-targeted therapies. |
| Hydrogen Bond Donors | 1 | Contributes to target binding interactions and solubility. |
| Hydrogen Bond Acceptors | 3 | Contributes to target binding interactions and solubility. |
| Rotatable Bonds | 2 | A low number of rotatable bonds indicates conformational rigidity, which can lead to higher binding affinity and selectivity. |
Synthesis and Methodology
The synthesis of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone involves the formation of an amide bond between an appropriately protected azetidine-3-carboxylic acid and 3,3-difluoropiperidine.[7] This is a standard transformation in organic synthesis, and several reliable methods can be employed.[7]
Synthetic Workflow
Detailed Protocol: Amide Coupling
-
Carboxylic Acid Activation: A protected azetidine-3-carboxylic acid (e.g., N-Boc-azetidine-3-carboxylic acid) is dissolved in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), is added, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[8][9] The mixture is stirred at room temperature to form an activated ester intermediate.
-
Nucleophilic Acyl Substitution: 3,3-Difluoropiperidine (or its hydrochloride salt with the addition of a non-nucleophilic base like triethylamine or diisopropylethylamine) is added to the reaction mixture. The amine nitrogen of the piperidine ring acts as a nucleophile, attacking the activated carbonyl carbon of the azetidine derivative.[10] The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the protected intermediate.
-
Deprotection (if necessary): If a protecting group such as Boc is used on the azetidine nitrogen, it can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final product, Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone.
Potential Applications in Drug Discovery
The unique structural features of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone make it an attractive scaffold for the development of novel therapeutics across various disease areas.
-
Central Nervous System (CNS) Disorders: The predicted physicochemical properties of the molecule, including a low molecular weight and TPSA, suggest its potential to cross the blood-brain barrier. Azetidine-containing compounds have shown promise in the treatment of neurological conditions such as Parkinson's disease and Tourette's syndrome.[11] Furthermore, azetidine derivatives have been investigated as agonists for metabotropic glutamate receptors, which are implicated in learning and memory.[12]
-
Oncology: Both azetidine and fluorinated piperidine motifs are found in various anticancer agents.[13][14] The rigid azetidine core can serve as a scaffold to orient functional groups for optimal interaction with enzyme active sites or protein-protein interfaces. The gem-difluoro group on the piperidine ring can enhance metabolic stability, a desirable feature for oncology drugs that are often administered over long periods.
-
Inflammatory and Autoimmune Diseases: The 3,3-difluoropiperidine moiety has been incorporated into molecules designed to treat inflammatory and autoimmune conditions.[6] The modulation of physicochemical properties afforded by this group can lead to improved efficacy and safety profiles.
Conclusion and Future Directions
Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The convergence of the structurally rigid and functionally versatile azetidine ring with the metabolically robust 3,3-difluoropiperidine moiety provides a foundation for the design of novel therapeutic agents. Future research should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. Subsequent biological evaluation in relevant assays will be crucial to unlocking its full therapeutic potential and establishing its role as a valuable building block in the next generation of medicines.
References
- A novel methodology for the synthesis of 3,3-difluoropiperidines has been developed. The target compounds are prepared in three steps using a robust protocol and simple starting materials. (Source: Novel Approach toward 3,3-Difluoropiperidines from Easily Available Starting Materials and Synthesis of a New Phosphodiesterase Inhibitor, URL: )
- This paper describes a new synthetic pathway toward valuable 3,3-difluoropiperidines starting from suitable δ-chloro-R,R-difluoroimines. (Source: New Entries toward 3,3-Difluoropiperidines - American Chemical Society, URL: )
- Azetidines are increasingly important heterocycles found in a variety of natural products and pharmaceutical compounds. (Source: An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar, URL: )
- Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs in drug discovery and medicinal chemistry due to their unique physicochemical and pharmacokinetic profiles. (Source: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed, URL: )
- Synthetic strategies toward 4-substituted 3,3-difluoropiperidines were evaluated. (Source: Synthesis of 4-Substituted 3,3-Difluoropiperidines | The Journal of Organic Chemistry, URL: )
- Azetidines are a good compromise between a satisfactory stability and a strong molecular rigidity, allowing an efficient tuning of pharmacological properties displayed by molecules bearing this moiety. (Source: Azetidines in Drug Discovery - PharmaBlock, URL: )
- Amide bond formation is a fundamentally important reaction in organic synthesis, and is typically mediated by one of a myriad of so-called coupling reagents. (Source: Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies, URL: )
- The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. (Source: The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem, URL: )
- Azetidines already appear in several drugs and are promising components in the development of treatments for neurological diseases like Parkinson's disease, Tourette's syndrome and attention deficit disorder, according to the researchers. (Source: Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks, URL: )
- The most common method for formation of an amide bond is the condensation of a carboxylic acid and an amine. (Source: Amide coupling reaction in medicinal chemistry.
- A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. (Source: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC, URL: )
- Amides are most commonly prepared though the reaction of an acid chloride with ammonia, a 1o amine, or 2o amine. (Source: 21.7: Chemistry of Amides, URL: )
- Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are commonly used to prepare amides, esters and acid anhydrides from carboxylic acids. (Source: Coupling Reagents - Aapptec Peptides, URL: )
- 3,3-Difluoropiperidine hydrochloride (CAS number 496807-97-7) is a hydrochloride salt of piperidine with two fluoride substituents at 3-position. (Source: 3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7 - Ossila, URL: )
- 3,3-Difluoropiperidine can be used to treat inflammatory and autoimmune diseases. (Source: 3,3-difluoro-Piperidine | 363179-66-2 - ChemicalBook, URL: )
- The synthesis was achieved by a convenient microwave-assisted Reformatsky reaction and is the first report of 3-fluoro and 3,3-difluoro β-lactams as CA-4 analogues. (Source: Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones, URL: )
- In this study, we biochemically analysed the effects of the novel metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid and examined its role in hippocampal long-term potentiation.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. ossila.com [ossila.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. 3,3-difluoro-Piperidine | 363179-66-2 [chemicalbook.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. technologynetworks.com [technologynetworks.com]
- 12. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones | MDPI [mdpi.com]
